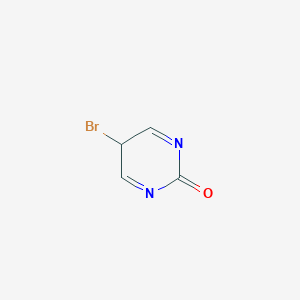

5-bromo-5H-pyrimidin-2-one

Description

General Context of Pyrimidine (B1678525) Heterocycles in Medicinal and Materials Chemistry

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block in the realm of medicinal and materials chemistry. scispace.com Its derivatives are integral components of nucleic acids (DNA and RNA), vitamins like thiamine (B1217682) and riboflavin, and a vast array of synthetic compounds with significant therapeutic applications. scispace.comignited.in The pyrimidine scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets, including enzymes and receptors. nih.govwjahr.com This has led to the development of numerous FDA-approved drugs containing the pyrimidine motif for treating a variety of diseases, including cancer, viral infections, and bacterial infections. nih.gov

In the field of materials chemistry, pyrimidine-based compounds are explored for their unique electronic and photophysical properties. They serve as building blocks for more complex molecular architectures, including those with applications in organic electronics and photochemistry. evitachem.com The versatility of the pyrimidine ring allows for extensive chemical modifications, enabling the fine-tuning of its properties for specific applications.

Significance of Halogenation at the Pyrimidine C5 Position

The introduction of a halogen atom, such as bromine, at the C5 position of the pyrimidine ring has profound effects on the molecule's chemical and biological properties. This modification, known as halogenation, can significantly enhance the biological activity of pyrimidine derivatives. researchgate.netmostwiedzy.pl For instance, 5-halopyrimidine nucleosides have been extensively studied for their antiviral and anticancer properties. thieme-connect.com

The presence of a halogen at the C5 position can influence several key factors:

Lipophilicity: Halogenation generally increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and reach its biological target.

Metabolic Stability: The carbon-halogen bond can be more resistant to metabolic degradation, leading to a longer duration of action for the drug. thieme-connect.com

Binding Affinity: The halogen atom can form halogen bonds, a type of non-covalent interaction, with biological macromolecules like proteins and nucleic acids. This can enhance the binding affinity and specificity of the molecule for its target. nih.gov

Reactivity: The C5-halogen can serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of analogues with potentially improved properties. thieme-connect.com

Specifically, the C5-bromo substituent is known to be a good leaving group in nucleophilic substitution reactions and can participate in various cross-coupling reactions, making it a valuable synthetic intermediate.

Overview of Academic Research Trends for 5-Bromo-5H-pyrimidin-2-one and its Direct Analogues

Academic research on this compound, also known as 5-bromopyrimidin-2(1H)-one, and its direct analogues has focused on several key areas, including its synthesis, structural characterization, and its use as a precursor for more complex molecules with potential biological activity. scispace.comiucr.org

The synthesis of this compound has been reported through various methods, often involving the bromination of a pyrimidin-2-one precursor. scispace.com X-ray crystallography studies have provided detailed information about its three-dimensional structure and intermolecular interactions in the solid state. scispace.comiucr.org

Researchers have utilized this compound as a starting material for the synthesis of a range of derivatives. For example, it has been used to create N-substituted analogues and to introduce various functional groups at the C5 position through reactions like the Sonogashira cross-coupling. researchgate.net These studies aim to explore the structure-activity relationships of pyrimidine derivatives and to develop novel compounds with potential applications in medicinal chemistry.

Direct analogues of this compound, where the bromine atom is replaced by other halogens or where other substituents are present on the pyrimidine ring, are also of significant interest. These analogues allow for a systematic investigation of how different substituents at various positions on the pyrimidine ring influence the compound's properties.

Structure

3D Structure

Properties

Molecular Formula |

C4H3BrN2O |

|---|---|

Molecular Weight |

174.98 g/mol |

IUPAC Name |

5-bromo-5H-pyrimidin-2-one |

InChI |

InChI=1S/C4H3BrN2O/c5-3-1-6-4(8)7-2-3/h1-3H |

InChI Key |

CCCBPVCWEYDGDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=O)N=CC1Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 5h Pyrimidin 2 One and Its Precursors

Synthesis of the 5-Bromo-5H-pyrimidin-2-one Core Structure

The formation of the central this compound scaffold can be approached in two main ways: by first preparing essential halogenated precursors which are then cyclized or modified, or by direct bromination of a pre-existing pyrimidin-2-one ring.

Preparation of Halogenated Pyrimidine (B1678525) Intermediates

The synthesis of functionalized pyrimidines often relies on versatile halogenated intermediates, such as 5-bromo-2,4-dichloropyrimidine (B17362). These compounds serve as pivotal starting materials for introducing a variety of substituents onto the pyrimidine core.

A common method to synthesize 5-bromo-2,4-dichloropyrimidine begins with 5-bromouracil (B15302). joac.infochemicalbook.comprepchem.comjocpr.com The reaction involves treating 5-bromouracil with a strong chlorinating agent like phosphorus oxychloride (POCl₃). joac.infoprepchem.com In some procedures, N,N-diisopropylethylamine or N,N-dimethylaniline is added to the reaction mixture in a solvent like toluene, which is then heated to reflux. joac.infojocpr.com Another approach involves mixing 5-bromouracil with phosphorus pentachloride (PCl₅) in a solvent such as 1,1,2-trichloroethane (B165190) and heating the mixture to reflux. chemicalbook.com These reactions effectively replace the hydroxyl groups of the uracil (B121893) precursor with chlorine atoms, yielding the highly reactive dichlorinated intermediate. This intermediate is crucial for subsequent derivatization, particularly through nucleophilic substitution reactions at the C2 and C4 positions. chemicalbook.com

Similarly, 5-bromo-2-chloropyrimidine (B32469) can be prepared from 2-hydroxypyrimidine (B189755) through a two-step, one-pot process. The first step is the bromination of 2-hydroxypyrimidine, followed by chlorination using an agent like phosphorus oxychloride to yield the desired product. google.com

Table 1: Synthesis of Halogenated Pyrimidine Intermediates

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 5-Bromouracil | POCl₃, N,N-diisopropylethylamine, Toluene | 5-Bromo-2,4-dichloropyrimidine | joac.info |

| 5-Bromouracil | PCl₅, 1,1,2-Trichloroethane | 5-Bromo-2,4-dichloropyrimidine | chemicalbook.com |

| 5-Bromouracil | POCl₃ | 5-Bromo-2,4-dichloropyrimidine | prepchem.com |

| 5-Bromouracil | POCl₃, N,N-Dimethylaniline | 5-Bromo-2,4-dichloropyrimidine | jocpr.com |

Formation of the Pyrimidin-2-one Ring through Condensation Reactions

The fundamental structure of the pyrimidine ring is most commonly constructed through condensation reactions. The classical and widely used approach involves the [3+3] cycloaddition of a three-carbon compound (a 1,3-bifunctional fragment) with a compound containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine (B92328). scialert.net This method allows for the direct assembly of the six-membered heterocyclic ring.

For instance, 3,4-dihydropyrimidin-2(1H)-ones can be synthesized via the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea under acidic catalysis. scielo.org.mx A variation of this, using acetophenone (B1666503) derivatives, aldehydes, and urea, also yields pyrimidinone skeletons. researchgate.net These multi-component reactions are highly efficient for creating a diverse range of pyrimidine derivatives. scielo.org.mxresearchgate.net

Another strategy involves the direct bromination of a pre-formed pyrimidin-2(1H)-one. This method achieves the desired 5-bromo substitution on the existing pyrimidine core, yielding 5-bromopyrimidin-2(1H)-one hydrobromide.

Table 2: General Condensation Reactions for Pyrimidin-2-one Synthesis

| Reactant A | Reactant B | Reactant C | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Aldehyde | β-Ketoester | Urea/Thiourea | Acid | 3,4-Dihydropyrimidin-2(1H)-one | scielo.org.mx |

| Acetophenone | Aldehyde | Urea/Thiourea | Acid | 4,6-Diarylpyrimidin-2(1H)-one | researchgate.net |

| Aldehyde | Ethylcyanoacetate | Guanidine nitrate (B79036) | Piperidine (B6355638) | 2-Amino-4-oxo-tetrahydropyrimidine | scholarsresearchlibrary.com |

Derivatization Strategies for this compound Analogues

The this compound core and its halogenated precursors are highly amenable to further modification, allowing for the synthesis of a vast library of analogues. Key strategies include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Introduction of Substituents via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, enhanced by the presence of halogen substituents, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). Halogens at the C2, C4, and C5 positions can be displaced by various nucleophiles.

For example, starting with 5-bromo-2,4-dichloropyrimidine, one chlorine atom can be selectively substituted by reacting it with an amine, such as 4-(3-oxo-4-morpholinyl)aniline, in the presence of a base like N,N-diisopropylethylamine. joac.info The remaining chlorine atom can then be substituted by reacting the product with a different nucleophile, like a piperazine (B1678402) derivative, to create complex, multi-functionalized pyrimidines. joac.infonih.gov The bromine atom at the C5 position is also reactive towards nucleophiles, allowing for the introduction of amino, oxygen, or sulfur-containing groups. Similarly, 5-bromo-2-fluoropyrimidine (B1268855) can undergo SNAr at the more reactive C2-fluoride position. ossila.com This stepwise substitution provides precise control over the final structure of the pyrimidine derivative. joac.infoossila.com

Table 3: Examples of SNAr Reactions on Halogenated Pyrimidines

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Bromo-2,4-dichloropyrimidine | 4-(3-Oxo-4-morpholinyl)aniline | DIPEA, Ethyl acetate, 40-45°C | 4-{4-[(5-bromo-2-chloropyrimidin-4-yl)amino]phenyl}morpholin-3-one | joac.info |

| 4-{4-[(5-bromo-2-chloropyrimidin-4-yl)amino]phenyl}morpholin-3-one | Substituted Piperazine | DIPEA, NMP, 90-95°C | 4-{4-[(5-bromo-2-substituted-piperazinyl)pyrimidin-4-yl)amino]phenyl}morpholin-3-one | joac.info |

| 5-Bromopyrimidine (B23866) | Isopropylamine | Reflux, DMF or THF | (5-Bromopyrimidin-2-yl)methylamine |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkynyl groups onto the pyrimidine ring.

The Suzuki-Miyaura coupling is a widely used method for the arylation of halogenated pyrimidines. bohrium.comresearchgate.net This reaction couples a bromo-pyrimidine, such as 5-bromopyrimidine, with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. bohrium.compsu.edu This strategy has been successfully employed to synthesize a variety of 5-arylpyrimidine derivatives. bohrium.com The reaction is versatile and can be performed with various substituted boronic acids, making it a key method for creating complex biaryl structures. nih.govpharmtech.com

The Sonogashira coupling reaction is used to introduce alkynyl substituents by coupling a terminal alkyne with an aryl or vinyl halide, such as 5-bromopyrimidine. rsc.orgwikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. rsc.orgwikipedia.org This method has been used to synthesize 4-aryl-5-alkynylpyrimidines by first performing an electrophilic alkylation of an arene with 5-bromopyrimidine, followed by oxidation and a final Sonogashira coupling step. rsc.orgresearchgate.net

Table 4: Cross-Coupling Reactions for Derivatization

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromopyrimidine | Aryl boronic acids | Pd(PPh₃)₄, K₃PO₄ | 5-Arylpyrimidines | bohrium.com |

| Suzuki-Miyaura | 5-Bromopyrimidine | 5-Nitrothiophene-2-boronic acid | Pd(PPh₃)₂Cl₂ | 5-(5-Nitrothiophen-2-yl)pyrimidine | psu.edu |

| Sonogashira | 4-(5-Bromopyrimidin-4-yl)benzene | Phenylacetylene | Pd(PPh₃)Cl₂, CuI, DIPEA | 4-(5-(Phenylethynyl)pyrimidin-4-yl)benzene | rsc.org |

| Sonogashira | 5-Bromouridine | Terminal alkynes | tBuPcPd, CuI, Cs₂CO₃ | 5-Alkynyluridine derivatives | rsc.org |

Multi-component Reaction Approaches for Pyrimidine Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single step, avoiding the isolation of intermediates. scholarsresearchlibrary.com Several MCRs are employed for the synthesis of diverse pyrimidine derivatives.

One prominent example is the Biginelli reaction and its variations, which condense an aldehyde, an active methylene (B1212753) compound (like a β-ketoester), and a urea or thiourea to form dihydropyrimidinones. scielo.org.mxresearchgate.net Another approach involves a three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by zinc chloride (ZnCl₂), to produce 4,5-disubstituted pyrimidines. researchgate.netrsc.org

A one-pot synthesis of substituted pyrimidines can also be achieved through the reaction of an aldehyde, ethyl cyanoacetate, and guanidine nitrate in aqueous media with piperidine as a catalyst. scholarsresearchlibrary.com This method involves a sequence of Knoevenagel condensation, Michael addition, and cyclization. scholarsresearchlibrary.com These MCR strategies are highly valued for their simplicity, efficiency, and ability to rapidly generate libraries of structurally diverse pyrimidine compounds. mdpi.com

Regioselective Synthesis and Functionalization

The synthesis of specifically substituted pyrimidinone cores is crucial for developing new chemical entities. Regioselective methods allow for precise control over the placement of functional groups, which is paramount for structure-activity relationship studies.

A significant strategy for the regioselective functionalization of the pyrimidinone scaffold involves a lithiation-substitution protocol. nih.gov This method has been successfully applied to create a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with various substituents at the C-6 position. nih.gov The high regioselectivity of this approach enables targeted structural modifications. nih.gov

Another avenue for functionalization is the direct bromination of pre-formed pyrimidin-2-one rings. For instance, 4,6-diaryl-1H-pyrimidin-2-ones can be brominated to yield the corresponding 5-bromopyrimidin-2-ones. researchgate.net This reaction provides a direct method to introduce the bromo-substituent at the desired C-5 position. researchgate.net

Furthermore, the 5-bromopyrimidine moiety can be used as a reactant in electrophilic alkylation reactions. A method involving a Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine has been developed. rsc.org This reaction proceeds through the formation of a dihydropyrimidine (B8664642) intermediate, which is then re-aromatized via oxidation, leading to the synthesis of 4-aryl-5-bromopyrimidines. rsc.org These products can subsequently undergo further reactions, such as Sonogashira cross-coupling, to introduce alkynyl groups at the C-5 position, demonstrating the versatility of the bromo-substituent as a handle for further functionalization. rsc.org

Table 1: Examples of Regioselective Functionalization of Pyrimidine Derivatives

Synthesis of Fused Heterocyclic Systems Containing 5-Bromo-Pyrimidin-2-one Moiety

The 5-bromopyrimidin-2-one moiety serves as a versatile building block for the construction of a wide array of fused heterocyclic systems. The bromine atom at the C-5 position is an excellent leaving group or a handle for cross-coupling reactions, enabling the annulation of additional rings onto the pyrimidine core.

Pyrimido[4,5-b]indoles

The synthesis of the pyrimido[4,5-b]indole scaffold, a system of significant interest, can be achieved through various strategies involving pyrimidine precursors. One approach involves an aromatic C–H nitrene insertion. thieme-connect.com Treating 4-chloro-5-phenyl-2-(trichloromethyl)pyrimidines with sodium azide (B81097) or refluxing the corresponding 4-azido derivatives leads to the formation of 2-(trichloromethyl)pyrimido[4,5-b]indoles in moderate yields. thieme-connect.com A more efficient, transition-metal-free, four-component synthesis has also been developed using indole-3-carboxaldehydes, aromatic aldehydes, and ammonium iodide to construct the pyrimidine ring in a one-pot [4+2] annulation reaction. mdpi.com Another key strategy involves the dehydrogenation of a dihydro-pyrimido[4,5-b]indole intermediate using 5% Pd/C in xylene to afford the aromatic pyrimido[4,5-b]indole system. acs.org Furthermore, sugar-modified pyrimido[4,5-b]indole nucleosides have been synthesized via glycosylation of 4,6-dichloropyrimido[4,5-b]indole, followed by functionalization at the C-4 position through nucleophilic substitutions or cross-coupling reactions. rsc.orgnih.gov

Table 2: Selected Synthesized 9H-Pyrimido[4,5-b]indoles via Four-Component Synthesis mdpi.com

Pyrrolo[2,3-d]pyrimidines

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another important class of fused heterocycles synthesized from pyrimidine precursors. A high-yield synthesis involves the palladium-catalyzed reaction of 4-acetylamino-5-bromopyrimidines with (Z)-1-ethoxy-2-(tributylstannyl)ethene, followed by cyclization under acidic conditions. jst.go.jp A green, one-pot, three-component reaction provides an efficient route to polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx This method utilizes arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of tetra-n-butylammonium bromide (TBAB) as a catalyst in ethanol. scielo.org.mx This protocol is noted for its high yields, mild reaction conditions, and simple work-up procedure. scielo.org.mx

Table 3: Synthesis of Polyfunctionalized Pyrrolo[2,3-d]pyrimidine Derivatives scielo.org.mx

Pyrimido[4′,5′:4,5] mdpi.comCurrent time information in Bangalore, IN.thiazino[3,2-a]perimidines

A convenient and regioselective synthesis of the complex pyrimido[4′,5′:4,5] mdpi.comCurrent time information in Bangalore, IN.thiazino[3,2-a]perimidine ring system has been reported. researchgate.net This method involves the intermolecular heterocyclization of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (B95802) with 1H-perimidine-2(3H)-thione. researchgate.net The reaction proceeds under mild conditions and with short reaction times, providing an efficient route to this unique heterocyclic framework. researchgate.net

Imidazo[1,2-a]pyrimidines

The imidazo[1,2-a]pyrimidine (B1208166) scaffold is commonly synthesized via a Hantzsch-type condensation reaction. rsc.org This involves the cyclocondensation of 2-aminopyrimidine (B69317) with α-functionalized carbonyl compounds. rsc.org A more recent and environmentally benign approach is a multicomponent, catalyst-free protocol. rsc.org This reaction between unsymmetrical β-diketones, N-bromosuccinimide (NBS), and 2-aminopyrimidine proceeds via the in situ formation of an α-bromo-β-diketone, which then condenses with the aminopyrimidine to regioselectively yield the imidazo[1,2-a]pyrimidine product. rsc.org Additionally, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction has been utilized to construct a series of symmetric imidazo[1,2-a]heterocycle dimers, where pyrimidin-2-amine can be used as one of the components, albeit with modest yields compared to other amino-heterocycles. acs.orguj.edu.pl

Table 4: Substrate Scope for the Synthesis of Imidazo[1,2-a]heterocycle Dimers acs.org

Chemical Reactivity and Mechanistic Transformations of 5 Bromo 5h Pyrimidin 2 One

Reactivity of the Bromine Atom in 5-Bromo-5H-pyrimidin-2-one Analogues

The bromine atom at the 5-position of the pyrimidine (B1678525) ring is a key functional group that serves as a versatile handle for introducing molecular complexity. Its reactivity is central to a variety of synthetic strategies.

The bromine atom on the pyrimidine ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles at the C-5 position, leading to the displacement of the bromide ion. This process allows for the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. The reaction typically proceeds through a two-step mechanism involving the deprotonation of the incoming nucleophile followed by its attack on the C-5 carbon. The susceptibility of the bromine atom to substitution makes compounds like 5-bromopyrimidines valuable intermediates in the synthesis of more complex molecules. smolecule.comvulcanchem.com

The bromine atom at the C-5 position makes 5-bromopyrimidine (B23866) derivatives excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds and are widely used in synthetic organic chemistry. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 5-bromopyrimidine moiety with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govbohrium.com It is a highly efficient method for forming biaryl and heteroaryl-aryl linkages. nih.govpharmtech.com A range of palladium catalysts, such as Pd(PPh₃)₄ and NiCl₂(PCy₃)₂, have been employed successfully. bohrium.comorgsyn.org The reaction conditions can be adapted for various substrates, including heterocyclic boronic acids, and can even be performed in greener solvents like tert-amyl alcohol. orgsyn.orgacs.org

Heck Reaction: The Heck reaction couples 5-bromopyrimidine analogues with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes and requires a base. wikipedia.org It provides a direct method for the vinylation of the pyrimidine ring at the C-5 position. organic-chemistry.org Studies on various aryl bromides, including heterocyclic ones, have shown good yields, although they can be slightly lower than for simple aryl halides. researchgate.net

Sonogashira Coupling: This reaction creates a C-C bond between the 5-bromopyrimidine and a terminal alkyne, a process known as alkynylation. wikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.gov The Sonogashira coupling is a powerful tool for synthesizing 5-alkynylpyrimidines, which are important scaffolds in medicinal chemistry. researchgate.netrsc.orgrsc.org The reaction proceeds under mild conditions and tolerates a wide variety of functional groups on both the pyrimidine and alkyne partners. wikipedia.orgrsc.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromopyrimidine Analogues

| Coupling Reaction | Aryl/Vinyl Halide | Coupling Partner | Catalyst System | Base | Product Type | Source(s) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromopyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 5-Arylpyrimidines | bohrium.com |

| Suzuki-Miyaura | 5-Bromopyrimidine | Heterocyclic boronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | 5-(Heteroaryl)pyrimidines | orgsyn.orgacs.org |

| Suzuki-Miyaura | 5-Bromopyrimidine | 2-Pyridylboronates | Pd₂dba₃ | K₃PO₄ | 5-(2-Pyridyl)pyrimidine | nih.gov |

| Heck | 5-Bromopyrimidine | Styrene | Pd(OAc)₂ | K₂CO₃ | 5-Styrylpyrimidine | urfu.ruresearchgate.net |

| Sonogashira | 5-Bromopyrimidine | Terminal Alkynes | Pd(II)/Cu(I) | Amine | 5-Alkynylpyrimidines | wikipedia.orgresearchgate.netrsc.org |

Reactivity of the Pyrimidin-2-one Heterocycle

The pyrimidin-2-one ring itself is a reactive entity, capable of undergoing various transformations at its nitrogen and oxygen atoms, as well as on the ring carbons.

While pyrimidines are generally electron-deficient, making electrophilic aromatic substitution difficult, the C-5 position is the most susceptible to such reactions. wikipedia.org A notable transformation is the Brønsted acid-catalyzed electrophilic alkylation of electron-rich arenes using 5-bromopyrimidine. rsc.orgresearchgate.net In this Friedel–Crafts-like reaction, a strong acid protonates one of the pyrimidine nitrogen atoms, creating a highly electrophilic pyrimidinium species. rsc.org This cation then serves as the electrophile, reacting with nucleophilic arenes like phenols or naphthalenes to form 4-aryl-5-bromo-3,4-dihydropyrimidines. rsc.orgrsc.org Subsequent oxidation re-aromatizes the dihydropyrimidine (B8664642) ring, yielding 4-aryl-5-bromopyrimidines. rsc.org This pathway demonstrates the ability of the pyrimidine ring to act as an electrophile under specific, strongly acidic conditions. rsc.org

The pyrimidin-2-one moiety exists in tautomeric equilibrium with its 2-hydroxypyrimidine (B189755) form, allowing for reactions at either the nitrogen or oxygen atoms. Alkylation reactions, in particular, can lead to a mixture of N-alkylated and O-alkylated products, with the outcome being highly dependent on the reaction conditions. acs.orgrsc.org While alkylation with simple alkyl halides often favors the nitrogen site, specific protocols have been developed to achieve selective O-alkylation. acs.orgrsc.org The use of cesium carbonate (Cs₂CO₃) as a base in DMF has been shown to be highly effective in promoting regioselective O-alkylation, providing high yields of the O-alkylated isomer. rsc.orgrsc.org This selectivity is attributed to the formation of a stable oxygen-cesium complex that favors the attack of the electrophile at the oxygen atom. rsc.org In contrast, other bases like potassium carbonate (K₂CO₃) often yield a mixture of N- and O-alkylated products. rsc.orgrsc.org

Table 2: Influence of Base on the Regioselectivity of Pyrimidin-2-one Alkylation

| Substrate | Alkylating Agent | Base | Solvent | Product Ratio (O-alkylated : N-alkylated) | Source(s) |

|---|---|---|---|---|---|

| 4,6-Bis(4-methoxyphenyl)pyrimidin-2(1H)-one | Propargyl bromide | K₂CO₃ | DMF | 58 : 42 | rsc.orgrsc.org |

| 4,6-Bis(4-methoxyphenyl)pyrimidin-2(1H)-one | Propargyl bromide | Cs₂CO₃ | DMF | 89 : 0 (plus 11% N-alkylated) | rsc.org |

Investigation of Reaction Pathways and Selectivity

The functionalization of 5-bromopyrimidine derivatives can often proceed through multiple competing reaction pathways, and the final product is determined by a careful choice of reaction conditions.

A clear example of this is the reaction of 5-bromopyrimidine with thiophene (B33073) derivatives. urfu.rufao.org Under microwave irradiation in the presence of a palladium catalyst and K₂CO₃, a C-C coupling reaction occurs at the C-5 position, displacing the bromine atom to yield 5-arylpyrimidines. urfu.ruresearchgate.net However, when the same starting materials are reacted in the presence of a Lewis acid like trifluoroacetic acid (CF₃COOH), a completely different pathway is observed: a nucleophilic aromatic substitution of hydrogen (SNH) occurs at the electron-deficient C-4 position of the pyrimidine ring, leaving the bromine atom untouched and forming 5-bromo-4-arylpyrimidines. urfu.ruresearchgate.netfao.org This demonstrates how the reaction outcome can be switched between two distinct positions on the pyrimidine ring by changing the catalyst from a palladium complex to a Lewis acid.

Regioselectivity is also a critical factor in the alkylation of the pyrimidin-2-one ring, as seen in the competition between N-alkylation and O-alkylation. rsc.org The choice of base is a key determinant; for instance, Cs₂CO₃ strongly favors O-alkylation, whereas K₂CO₃ gives mixtures. rsc.orgrsc.org Density Functional Theory (DFT) studies have suggested that the transition state for the formation of the O-regioisomer is more favorable with Cs₂CO₃ compared to K₂CO₃. rsc.org Furthermore, the substitution pattern on the pyrimidine ring itself influences selectivity. The absence of a substituent at the C-6 position of a pyrimidin-2(1H)-one can lead to selective N-alkylation, with the resulting product being potentially unstable and prone to decomposition. acs.org These examples highlight the importance of mechanistic understanding for controlling reaction pathways and achieving synthetic selectivity.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 5h Pyrimidin 2 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily 1H (proton) and 13C (carbon). uobasrah.edu.iq It provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. organicchemistrydata.org

Proton NMR (1H NMR) spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. Electronegative atoms, like bromine and oxygen in the 5-bromo-5H-pyrimidin-2-one structure, tend to deshield nearby protons, shifting their signals to a higher frequency (downfield). msu.eduorgchemboulder.com

For the this compound ring, distinct signals are expected for the protons at positions 4 and 6, as well as the N-H protons. The proton at the 5-position, being attached to a carbon bearing a bromine atom, would exhibit a characteristic chemical shift. In analogous brominated heterocyclic systems, protons adjacent to a bromine-substituted carbon appear in specific regions. researchgate.net The N-H protons of the pyrimidinone ring typically appear as broad signals at a downfield chemical shift, often in the range of 9.0-13.0 ppm, and their exact position can be sensitive to solvent and concentration. rsc.org

Table 1: Expected 1H NMR Chemical Shifts for this compound and Related Structures

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H4 / H6 | 6.0 - 8.5 | Doublet / Singlet | Chemical shift influenced by adjacent C=O, N, and C-Br groups. |

| H5 | 4.5 - 6.0 | Singlet / Multiplet | Dependent on the specific tautomeric form and substitution. |

Note: The data in this table is predictive and based on the analysis of analogous structures found in the literature. Actual values may vary.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. udel.educhemistrysteps.com Each unique carbon atom in a molecule typically gives a distinct signal, and the chemical shift is indicative of its bonding environment and hybridization. youtube.comchemguide.co.uk In broadband decoupled 13C NMR spectra, signals typically appear as sharp singlets. chemistrysteps.com

For this compound, the carbonyl carbon (C2) is expected to resonate significantly downfield, typically in the range of 150-170 ppm, due to the deshielding effect of the double-bonded oxygen atom. rsc.orgyoutube.com The carbon atom directly bonded to the bromine (C5) will also have its chemical shift influenced by the electronegative halogen. The remaining ring carbons (C4 and C6) will appear in the region typical for sp²-hybridized carbons in a heterocyclic system. udel.edu

Table 2: Expected 13C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 | 150 - 170 | Carbonyl carbon, significantly deshielded by the oxygen atom. |

| C4 / C6 | 110 - 150 | Olefinic/aromatic carbons within the heterocyclic ring. |

Note: The data in this table is predictive and based on the analysis of analogous structures found in the literature. Actual values may vary.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. mdpi.com These techniques are highly effective for identifying functional groups present in a molecule, as different types of bonds vibrate at characteristic frequencies. mdpi.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. uobasrah.edu.iq The resulting spectrum is a unique molecular fingerprint. For this compound, several key absorption bands are expected. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration is anticipated in the region of 1650-1730 cm⁻¹. rsc.orgrsc.org The N-H stretching vibrations of the amide-like functionality in the pyrimidinone ring typically appear as one or more bands in the 3100-3400 cm⁻¹ region. researchgate.netresearchgate.net Other characteristic peaks include C=C and C-N stretching vibrations within the ring, and the C-Br stretching vibration, which is expected at lower frequencies.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3400 | Medium - Strong |

| C-H Stretch (aromatic/olefinic) | 3000 - 3100 | Medium - Weak |

| C=O Stretch (carbonyl) | 1650 - 1730 | Strong |

| C=C / C=N Stretch | 1450 - 1640 | Medium - Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Note: The data in this table is compiled from general spectroscopy tables and data for analogous pyrimidinone structures. rsc.orgresearchgate.net

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. acs.org For pyrimidine (B1678525) derivatives, Raman spectra are useful for characterizing the vibrations of the heterocyclic ring. nih.gov The ring breathing mode, a symmetric vibration involving the expansion and contraction of the entire ring, typically gives rise to a strong and characteristic peak in the Raman spectrum. acs.org Other expected signals include C=C, C-N, and C-Br stretching modes.

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3400 | Weak |

| C-H Stretch (aromatic/olefinic) | 3000 - 3100 | Strong |

| C=O Stretch | 1650 - 1730 | Medium |

| Ring Vibrations (including C=C/C=N) | 1300 - 1600 | Strong |

| Ring Breathing Mode | 950 - 1050 | Strong |

Note: The data in this table is predictive and based on the analysis of pyrimidine and its derivatives. acs.orgnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. msu.edu

For this compound (formula: C₄H₃BrN₂O), the calculated molecular weight is approximately 174.983 g/mol . nist.govnist.gov A key feature in the mass spectrum of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. msu.edu This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, where two peaks of nearly equal intensity are observed, separated by two mass units (M⁺ and M+2). researchgate.netmsu.edu

The electron ionization (EI) mass spectrum of 5-bromo-2(1H)-pyrimidinone shows a prominent molecular ion cluster at m/z 174 and 176. nist.gov The fragmentation of pyrimidine derivatives often involves the loss of small, stable molecules or radicals. researchgate.netsapub.org Common fragmentation pathways for this compound could include the loss of the bromine atom, carbon monoxide (CO), or hydrogen cyanide (HCN).

Table 5: Mass Spectrometry Data for 5-bromo-2(1H)-pyrimidinone

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 174 / 176 | [C₄H₃BrN₂O]⁺ | Molecular ion peak (M⁺), showing the characteristic 1:1 isotopic pattern for bromine. nist.gov |

| 95 | [M - Br]⁺ | Loss of a bromine radical. |

Note: Data is sourced from the NIST WebBook for 2(1H)-Pyrimidinone, 5-bromo-. nist.gov Fragmentation pathways are proposed based on common fragmentation patterns.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Bromopyrimidine (B23866) |

| 5-Bromo-2-pyridinecarboxylic Acid |

| 5-bromo-2(1H)-pyrimidinone |

| 5-bromo-4-methyl-2-substituted pyrimidines |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. For the analysis of this compound and its analogues, reverse-phase (RP) HPLC is a commonly employed method.

In a typical application, a compound like 5-bromo-2(1H)-pyrimidinone can be effectively separated using a C18 or a specialized reverse-phase column, such as a Newcrom R1 column. sielc.com The separation is achieved by passing a pressurized liquid solvent mixture, known as the mobile phase, through the column containing the stationary phase. A common mobile phase for this type of analysis consists of a mixture of acetonitrile (MeCN), water, and an acid. sielc.com For detection using mass spectrometry, a volatile acid like formic acid is substituted for non-volatile acids such as phosphoric acid to ensure compatibility with the MS interface. sielc.com The HPLC system separates the analyte from other components in the sample before it is introduced into the mass spectrometer for detection and quantification. This methodology is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com LC-MS/MS, a tandem mass spectrometry approach, further enhances selectivity and sensitivity, making it suitable for quantifying pyrimidine-based adducts in complex biological matrices like DNA. nih.gov

Table 1: Illustrative LC-MS Parameters for 5-bromo-2(1H)-pyrimidinone Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid (for MS compatibility) | sielc.com |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Application | Analytical separation, impurity isolation, pharmacokinetics | sielc.com |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar molecules like pyrimidine derivatives, allowing them to be ionized directly from a solution into the gas phase with minimal fragmentation. ESI-MS is frequently coupled with liquid chromatography (LC) to analyze complex mixtures. nih.gov The technique is highly effective for studying non-covalent interactions and the formation of complexes, such as those between nucleobases and alkali metal cations. nih.govresearchgate.net

When analyzing pyrimidine compounds via ESI-MS, the molecules typically form protonated molecular ions, [M+H]⁺, in positive ion mode. Tandem mass spectrometry (MS/MS) experiments can be performed on these precursor ions to elicit structural information through controlled fragmentation. For fused pyrimidine ring systems, fragmentation often involves characteristic cross-ring cleavages, particularly on the pyrimidine or adjacent heterocyclic rings. nih.gov The fragmentation patterns are influenced by the nature and position of substituents on the ring system. nih.gov For instance, the analysis of a pyrimido-quinoline derivative showed fragmentation occurring exclusively on the pyrimidine ring. nih.gov This detailed structural elucidation is critical for identifying unknown analogues or metabolites.

Table 2: ESI-MS Characteristics for Pyrimidine Analogues

| Ionization Mode | Primary Ion Observed | Fragmentation Mechanism | Reference |

|---|---|---|---|

| Positive ESI | [M+H]⁺ (Protonated Molecule) | Cross-ring cleavage of the pyrimidine ring | nih.gov |

| Positive ESI | Metal-cation complexes (e.g., with Rb⁺) | Formation of stable clusters | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of UV or visible light by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org In organic molecules, these absorptions are characteristic of specific structural units known as chromophores. msu.edu The pyrimidine ring in this compound, with its conjugated double bonds, acts as a chromophore, making it suitable for analysis by UV-Vis spectroscopy.

Table 3: Typical UV-Vis Absorption Data for a Related Pyrimidine Analogue

| Compound Type | Transition Type | Approximate λmax (nm) | Reference Data (Analogue) | Reference |

|---|---|---|---|---|

| Conjugated Pyrimidine | π → π | ~260 | λmax = 258 nm (for a cyclopurine derivative) | nih.gov |

| Heterocycle with N, O | n → π | >300 | Longer wavelength, lower intensity | libretexts.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov The technique involves directing a beam of X-rays onto a single crystal of the substance. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. nih.govyoutube.com By analyzing this pattern, researchers can calculate an electron density map and build an atomic model of the molecule, revealing detailed information about bond lengths, bond angles, and intermolecular interactions.

Table 4: Crystallographic Data for the Analogue 5-Bromo- sielc.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₅H₃BrN₄ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2/n | researchgate.net |

| Unit Cell Dimensions | a = 3.9961 (3) Å | researchgate.net |

| b = 14.3306 (11) Å | ||

| c = 11.6421 (9) Å | ||

| β = 94.574 (8)° | ||

| Z (Molecules per unit cell) | 4 | researchgate.net |

| Key Intermolecular Interactions | C—H···N Hydrogen Bonds | researchgate.net |

| Br···N Halogen Bonds | ||

| π–π Stacking |

Computational Chemistry and Molecular Modeling Studies of 5 Bromo 5h Pyrimidin 2 One

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-bromo-5H-pyrimidin-2-one, this would involve calculations to determine its fundamental electronic properties.

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

This computational analysis calculates the theoretical vibrational frequencies of the molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. Each vibrational mode (e.g., C-H stretch, C=O stretch, ring deformation) is assigned a specific frequency. A Potential Energy Distribution (PED) analysis further details the contribution of each bond stretching, angle bending, or torsion to a particular vibrational mode. The results are typically presented in a table comparing calculated frequencies with experimental values.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

MD simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of the system. mdpi.com For this compound, simulations, often in a solvent like water, would be used to study how multiple molecules interact with each other and with the solvent. mdpi.com This analysis helps in understanding intermolecular forces, such as hydrogen bonding and stacking interactions, which govern the substance's macroscopic properties in condensed phases. nih.gov

Quantum Chemical Parameter Calculations and Correlation with Experimental Data

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of molecules. echemcom.comdergipark.org.tr These methods are used to calculate a variety of molecular properties and electronic parameters that describe the stability and chemical behavior of a compound. echemcom.com For pyrimidine (B1678525) derivatives, parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electronic charges are crucial for predicting their chemical reactivity and stability. echemcom.comsamipubco.com

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these orbitals is a key indicator of molecular stability; a larger energy gap suggests higher stability and lower chemical reactivity. samipubco.com These calculated parameters can be correlated with experimental data, such as spectroscopic results, to validate the computational models and provide a more complete understanding of the molecule's properties.

While specific DFT studies detailing the quantum chemical parameters for this compound are not extensively available in the public literature, the established methodologies are widely applied to related pyrimidine structures. echemcom.comdergipark.org.tr Such studies typically involve geometry optimization of the molecule to find its most stable conformation, followed by the calculation of its electronic properties.

Table 1: Illustrative Quantum Chemical Parameters for a Pyrimidine Derivative This table presents typical parameters obtained from DFT calculations and is for illustrative purposes only, as specific experimental or calculated data for this compound is not readily available.

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 5.3 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.2 Debye |

| Mulliken Charges | Calculated partial charges on individual atoms, indicating electrophilic/nucleophilic sites. | Varies by atom |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in structure-based drug design for identifying potential drug candidates by simulating the interaction between a small molecule and the binding site of a target protein. mdpi.comnih.gov The simulation results are evaluated using a scoring function that estimates the binding affinity, often expressed in kcal/mol. nih.gov

For pyrimidine derivatives, molecular docking studies have been performed to explore their potential as inhibitors of various enzymes, such as dihydrofolate reductase (DHFR) and DNA gyrase, which are common targets for antimicrobial and anticancer agents. echemcom.comnih.gov The process involves obtaining the three-dimensional crystal structure of the target protein from a repository like the Protein Data Bank (PDB). nih.gov Software such as AutoDock or Vina is then used to place the ligand (e.g., a pyrimidine derivative) into the active site of the protein and calculate the most likely binding poses and their corresponding binding energies. nih.gov

These simulations provide critical information on how the ligand interacts with key amino acid residues in the active site, identifying interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds that stabilize the complex. plos.org Although docking studies specifically for this compound are not detailed in available literature, research on analogous compounds provides a strong framework for how it might interact with various biological targets. Studies on related pyrimidine and anilinoquinazoline (B1252766) derivatives have successfully used docking to predict their binding modes against bacterial DNA gyrase, correlating the docking scores with observed biological activity. nih.govrasayanjournal.co.in

Table 2: Representative Molecular Docking Studies of Pyrimidine and Quinazoline Derivatives This table summarizes findings from docking simulations of compounds structurally related to pyrimidinone against various protein targets.

| Compound Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Pyrimidin-2-amine derivative | E. coli DNA Gyrase B | 1KZN | > -7.0 | Not specified |

| 4-Anilinoquinazoline derivative | DNA Gyrase | 1KZN | -8.16 | Asp73, Asn46, Arg136 |

| Tetrahydropyrimidine-5-carboxylate | Dihydrofolate Reductase (DHFR) | Not specified | Good interaction scores | Not specified |

| 3-(2-bromo-5-fluorophenyl) derivative | Dihydrofolate Reductase (DHFR) | Not specified | -7.07 | Not specified |

Biological Activities and Mechanistic Investigations of 5 Bromo 5h Pyrimidin 2 One and Its Derivatives

Enzymatic Inhibition Profiles

The structural framework of pyrimidine (B1678525) is a key feature in numerous compounds designed to interact with specific biological targets. Modifications to this core, such as the introduction of a bromo-substituent, can significantly influence binding affinities and inhibitory potential against various enzymes.

Tyrosine kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Their aberrant activity is often implicated in cancer development, making them a prime target for therapeutic intervention. Certain pyrimidine derivatives have shown notable inhibitory activity against these enzymes.

Thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase. nih.gov One particular compound from this class demonstrated significant growth inhibition of HepG2 and PC3 cancer cells. nih.gov Furthermore, the introduction of a phenyl hydrazide group to a pyrido[2,3-d]pyrimidine scaffold resulted in a compound that could inhibit tyrosine phosphorylation in receptors for fibroblast growth factor (FGF), vascular endothelial growth factor (VEGF), and platelet-derived growth factor (PDGF). researchgate.net This inhibition subsequently affected downstream signaling pathways, including the PI3K/AKT and MAPK pathways. researchgate.net

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors, and its inhibition leads to the disruption of cell division, particularly in rapidly proliferating cells like cancer cells. nih.govwikipedia.org The pyrimidine ring is a core structural element in many DHFR inhibitors. researchgate.net

Thieno[2,3-d]pyrimidine derivatives, which can be synthesized from 5-bromo-substituted intermediates, have been investigated as potent DHFR inhibitors. nih.gov For instance, a classical analogue, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, was found to be a potent dual inhibitor of human thymidylate synthase (TS) and human DHFR with IC50 values of 40 nM and 20 nM, respectively. nih.gov Another study on thieno[2,3-d]pyrimidine-4-one derivatives identified a compound that was a more potent inhibitor of DHFR (IC50 = 0.20 μM) than the established drug methotrexate (IC50 = 0.22 μM). acs.org Nonclassical analogues within this family also demonstrated moderate to potent inhibition of human DHFR, with IC50 values ranging from 0.56 to 5.6 µM. nih.gov

Table 1: DHFR Inhibition by Pyrimidine Derivatives

| Compound Class | Specific Compound/Analogue | Target | IC50 Value |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine | Classical Analogue 4 | Human DHFR | 20 nM |

| Thieno[2,3-d]pyrimidine | Nonclassical Analogue 7 | Human DHFR | 0.56 µM |

| Thieno[2,3-d]pyrimidine | Nonclassical Analogues 5–13 | Human DHFR | 0.56 - 5.6 µM |

The cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins, which mediate inflammation. nih.gov The COX-2 isoform is often overexpressed in cancerous tissues, making it a target for both anti-inflammatory and anticancer drug development. nih.gov Various pyrimidine derivatives have been synthesized and evaluated as selective COX-2 inhibitors.

Studies have shown that certain pyrimidine derivatives exhibit a higher affinity for the COX-2 isoform over COX-1. nih.gov For example, a series of thiazolo[4,5-d]pyrimidine derivatives showed potent inhibitory action towards COX-2, with some compounds recording higher inhibitory effects than the selective COX-2 inhibitor drug celecoxib. researchgate.net Specifically, derivatives have demonstrated COX-2 IC50 values in the submicromolar range, such as 0.87 µM. researchgate.net Another study on pyrimidine-5-carbonitriles found derivatives with IC50 values against COX-2 that were nearly equal to Celecoxib (0.17 µM) and significantly more potent than Nimesulide (1.68 µM). nih.gov

Table 2: COX-2 Inhibition by Pyrimidine Derivatives

| Compound Class | Specific Compound/Analogue | Target | IC50 Value (µM) |

|---|---|---|---|

| Thiazolo[4,5-d]pyrimidine | Compound 9g | COX-2 | 0.87 |

| Thiazolo[4,5-d]pyrimidine | Compound 9e | COX-2 | 0.92 |

| Thiazolo[4,5-d]pyrimidine | Compound 9k | COX-2 | 1.02 |

| Pyrimidine-5-carbonitrile | Compound 5d | COX-2 | 0.16 |

| Pyrimidine-5-carbonitrile | Compound 5b | COX-2 | 0.18 |

Antiproliferative Effects on Cellular Models

The ability of pyrimidine derivatives to inhibit key enzymes involved in cell growth and proliferation translates to cytotoxic effects against various cancer cell lines.

A broad range of pyrimidine derivatives has been screened for antiproliferative activity against a panel of human cancer cell lines. The results demonstrate varying degrees of potency and selectivity.

For instance, indazol-pyrimidine hybrids have shown strong cytotoxic effects against breast (MCF-7), lung (A549), and colon (Caco-2) cancer cells, with some compounds exhibiting significantly lower IC50 values than the reference drug Staurosporine. mdpi.com One derivative, compound 5f, was particularly effective across all three cell lines with IC50 values of 1.858 µM (MCF-7), 3.628 µM (A549), and 1.056 µM (Caco-2). mdpi.com Another hybrid, compound 4b, was most potent against Caco-2 cells with an IC50 of 0.827 µM. mdpi.com

Thieno[2,3-d]pyrimidine derivatives have also shown potent growth inhibition against liver (HepG2) and prostate (PC3) cancer cells. nih.gov Similarly, pyrazolo[1,5-a]pyrimidine derivatives were effective against colon (HCT116), prostate (PC-3), and liver (HepG-2) cancer cell lines. ekb.eg Pyrimidine-5-carbonitrile derivatives demonstrated cytotoxic effects against MCF-7, A549, HepG-2, and HCT-116 cells, with one compound showing 4.5 to 8.4 times the activity of erlotinib. ekb.eg

The table below summarizes the cytotoxic activity of various pyrimidine derivatives against a selection of cancer cell lines.

Table 3: In vitro Cytotoxicity (IC50, µM) of Pyrimidine Derivatives in Human Cancer Cell Lines

| Compound Class | HCT116 | A549 | MCF-7 | Caco-2 | HepG2 |

|---|---|---|---|---|---|

| Indazol-Pyrimidine Hybrid (5f) | - | 3.628 | 1.858 | 1.056 | - |

| Indazol-Pyrimidine Hybrid (4b) | - | 6.576 | - | 0.827 | - |

| Indazol-Pyrimidine Hybrid (5h) | - | 1.378 | - | - | - |

| Pyrazolo[1,5-a]pyrimidine (22) | 59.18 µg/mL | - | - | - | - |

| Pyrimidine-5-carbonitrile (57) | 2.4 | 3.04 | 3.37 | - | 4.14 |

| Thienopyridine (3b, 4c-5d, etc.) | Active | - | Active | - | Active |

Research into the mechanisms underlying the antiproliferative effects of pyrimidine derivatives points towards the induction of apoptosis and cell cycle arrest.

A thieno[2,3-d]pyrimidine derivative that inhibits EGFR was found to exert a significant apoptotic effect on HepG2 cells. nih.gov This was accompanied by the arrest of the cell cycle in the S and G2/M phases, thereby halting cell proliferation. nih.gov Similarly, a halogenated benzofuran derivative was shown to induce G2/M phase arrest in HepG2 cells. nih.gov

Molecular docking studies have provided further insights, suggesting that the antiproliferative activity of certain indazol-pyrimidine hybrids is linked to their strong binding affinity within the ATP-binding site of the c-Kit tyrosine kinase, a protein involved in cell signaling and proliferation. mdpi.com Furthermore, the inhibition of the pyrimidine biosynthesis pathway itself has been shown to trigger a cellular stress response that can enhance innate immunity and suppress viral growth, indicating a fundamental link between pyrimidine metabolism and cell fate. nih.gov

Antimicrobial Activity Investigations

Derivatives of 5-bromo-5H-pyrimidin-2-one are part of the broader class of pyrimidine compounds, which have garnered significant attention for their wide range of biological activities, including antimicrobial properties. researchgate.netinnovareacademics.in These compounds serve as a scaffold for the development of new therapeutic agents to combat bacterial, fungal, and viral infections. ekb.eg

Antibacterial Activity (e.g., against S. aureus, E. coli, P. aeruginosa, B. subtilis)

Numerous studies have evaluated pyrimidine derivatives for their efficacy against a spectrum of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The antibacterial action of these compounds is often attributed to their specific chemical structures, which can be modified to enhance potency. innovareacademics.in

Research has shown that the introduction of different substituents onto the pyrimidine ring significantly influences the antibacterial effect. For instance, some novel pyrimidine and pyrimidopyrimidine analogs have demonstrated strong antimicrobial effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Escherichia coli. nih.gov In one study, specific derivatives (compounds 3a, 3b, 3d, 4a-d, 9c, and 10b) exhibited excellent antimicrobial activities when compared to the reference drug ampicillin. nih.gov Conversely, other studies have noted resistance in S. aureus and Pseudomonas aeruginosa to certain newly synthesized compounds, while showing increased sensitivity in E. coli. tuiasi.ro

The antibacterial potential of pyrimidine derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. Densely halogenated pyrrole-phenol natural products, which share some structural similarities with brominated pyrimidines, have shown potent activity against Gram-positive pathogens like S. aureus and B. subtilis, but weaker activity against Gram-negative bacteria such as E. coli and P. aeruginosa. chemrxiv.org For example, some pyrazole-ciprofloxacin hybrids exhibited MIC values as low as 0.125-0.5 μg/mL against S. aureus. researchgate.net Another series of pyrimidine derivatives showed a compound with an MIC value of 1.0 μg/ml against both E. coli and P. aeruginosa. innovareacademics.in

Below is a table summarizing the antibacterial activity of selected pyrimidine derivatives from various studies.

| Compound Type | Target Bacterium | Activity Measurement (MIC) | Reference |

| Pyrimidine derivatives | E. coli | 1.0 μg/mL | innovareacademics.in |

| Pyrimidine derivatives | P. aeruginosa | 1.0 μg/mL | innovareacademics.in |

| Pyrazole-ciprofloxacin hybrids | S. aureus | 0.125-0.5 μg/mL | researchgate.net |

| 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives | Bacteria | 4–20 μmol/L | mdpi.com |

| Halogenated pyrrole-phenol compounds | S. aureus, B. subtilis | Potent Activity | chemrxiv.org |

| Halogenated pyrrole-phenol compounds | E. coli, P. aeruginosa | Weak Activity | chemrxiv.org |

Antifungal Activity against Pathogenic Fungi

Pyrimidine derivatives have also been extensively investigated for their ability to combat pathogenic fungi. Fungal infections pose a significant global health challenge, necessitating the development of new and effective antifungal agents. mdpi.com

Studies have demonstrated that various pyrimidine analogs exhibit significant activity against fungi such as Candida albicans and Aspergillus flavus or Aspergillus niger. innovareacademics.inekb.egnih.gov For instance, a series of novel pyrimidine and pyrimidopyrimidine derivatives were tested against C. albicans and A. flavus, with several compounds showing strong antifungal effects comparable to the reference drug clotrimazole. nih.gov Similarly, other research has highlighted derivatives that display notable activity against C. albicans and A. niger. innovareacademics.inekb.eg

The effectiveness of these compounds is often linked to specific structural features. For example, the introduction of a thiosemicarbazone scaffold to an 8-hydroxyquinoline core, a different heterocyclic structure, resulted in compounds with exceptional efficacy, with MICs as low as ≤ 0.0313 μg/mL against critical fungal pathogens like Candida auris and Candida glabrata. nih.gov This highlights the potential for designing highly potent antifungal agents by modifying core heterocyclic structures like pyrimidine.

The table below presents findings on the antifungal activity of various heterocyclic derivatives.

| Compound Type | Target Fungus | Activity Measurement (MIC) | Reference |

| Pyrimidine derivatives | Candida albicans | Good to Moderate Activity | nih.govmdpi.com |

| Pyrimidine derivatives | Aspergillus flavus | Good to Moderate Activity | nih.gov |

| Pyrimidine derivatives | Aspergillus niger | Significant Activity | innovareacademics.in |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives | C. auris, C. glabrata | ≤ 0.0313 μg/mL | nih.gov |

| Nitrofuran derivatives | Candida spp. | 3.9 µg/mL | mdpi.com |

| Nitrofuran derivatives | Trichophyton spp. | 0.98 µg/mL | mdpi.com |

Antiviral Activity and Proposed Mechanisms (e.g., DNA replication termination for 5-bromouracil)

The antiviral properties of pyrimidine analogs are well-documented, with some derivatives serving as the basis for clinically used antiviral drugs. innovareacademics.in The structural similarity of the pyrimidine core to the nucleobases found in DNA and RNA allows these compounds to interfere with viral replication. nih.gov

A key example is the mechanism associated with 5-bromouracil (B15302), a brominated analog of the pyrimidine base uracil (B121893). 5-bromouracil can be incorporated into DNA in place of thymine during replication. Its presence can lead to tautomeric shifts, causing it to mispair with guanine instead of adenine during subsequent rounds of replication. This leads to a point mutation (a transition from an A-T pair to a G-C pair), which can disrupt the function of viral genes and terminate viral replication.

Research into related compounds has yielded promising results. Analogs such as 5-bromo-5'-amino-2',5'-dideoxyuridine have demonstrated antiviral activity against the herpes simplex virus (HSV). nih.gov These compounds are designed to act as nucleoside analogs, which, once phosphorylated by viral and/or cellular kinases, can be incorporated into the growing viral DNA chain, leading to chain termination and inhibition of the viral DNA polymerase. Other studies have synthesized pyrimidine derivatives that showed marked inhibitory activity against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV). nih.gov

Anti-inflammatory and Antiallergy Activities

Pyrimidine derivatives have been identified as a promising class of compounds for the development of new anti-inflammatory and antiallergic agents. nih.govnih.gov Inflammation is a critical protective response, but its dysregulation can lead to chronic diseases. mdpi.com The anti-inflammatory effects of pyrimidines are often linked to their ability to inhibit key inflammatory mediators. rsc.org

Studies have shown that pyrimidine analogs can suppress the expression and activity of molecules such as cyclooxygenase (COX) enzymes, prostaglandin E2 (PGE2), nitric oxide (NO), and various pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and certain interleukins. nih.govrsc.org Several pyrimidine-based drugs, including tofacitinib, are already in clinical use for their anti-inflammatory properties. nih.gov The allergic process has a significant inflammatory component, often initiated by the activation of mast cells, which release histamine and other inflammatory mediators. mdpi.com Phytochemicals with anti-inflammatory properties often exert their effects by modulating the cellular activities of inflammation-related cells like mast cells and macrophages. mdpi.com

Structure-Activity Relationship (SAR) Analyses for Optimized Biological Performance

Structure-Activity Relationship (SAR) analysis is a critical component in medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov For pyrimidine derivatives, SAR studies have provided valuable insights into how specific structural modifications influence their antimicrobial and anti-inflammatory effects. nih.gov

The position and nature of substituents on the pyrimidine ring are crucial determinants of biological activity. nih.gov For instance, SAR studies on pyrazole-based derivatives revealed that the presence of specific groups, such as 3,4-dichlorophenyl, led to potent activity against S. aureus (MIC = 0.25 μg/mL). researchgate.net In the context of antifungal activity, SAR analysis of coumarin derivatives, another class of heterocycles, showed that the introduction of electron-withdrawing groups, like a nitro group, significantly enhanced their potency. mdpi.com

For anti-inflammatory activity, the substitution pattern on the pyrimidine core can dictate the compound's ability to inhibit specific inflammatory targets. nih.gov Detailed SAR analyses help guide the synthesis of novel analogs with enhanced potency and selectivity, while potentially minimizing toxicity. rsc.org This iterative process of design, synthesis, and evaluation based on SAR is fundamental to the development of new, more effective pyrimidine-based therapeutic agents. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.